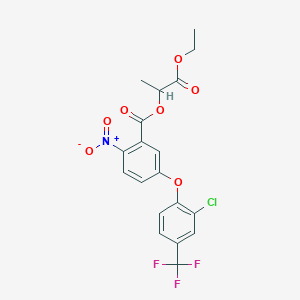

Lactofen

Description

Properties

IUPAC Name |

(1-ethoxy-1-oxopropan-2-yl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClF3NO7/c1-3-29-17(25)10(2)30-18(26)13-9-12(5-6-15(13)24(27)28)31-16-7-4-11(8-14(16)20)19(21,22)23/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONWAEURSVPLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClF3NO7 | |

| Record name | LACTOFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024160 | |

| Record name | Lactofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lactofen is a dark brown to tan solid. Insoluble in water. Used as an herbicide., Tan to dark brown solid; [HSDB] Off-white solid; [MSDSonline] | |

| Record name | LACTOFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactofen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in isopropanol = 20%; soluble in acetone and xylene, In water, 0.1 mg/L at 25 °C | |

| Record name | LACTOFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.391 at 25 °C | |

| Record name | LACTOFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000007 [mmHg], 7X10-8 mm Hg at 25 °C | |

| Record name | Lactofen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LACTOFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark brown to tan | |

CAS No. |

77501-63-4 | |

| Record name | LACTOFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77501-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactofen [ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077501634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LACTOFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L44N8UV47O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LACTOFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

44-46 °C | |

| Record name | LACTOFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Action of Lactofen in Plants: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lactofen is a selective, post-emergence herbicide belonging to the diphenylether class.[1] Its herbicidal activity is initiated through the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO or Protox), a critical component in the tetrapyrrole biosynthetic pathway, which is responsible for the synthesis of both chlorophylls (B1240455) and hemes.[2][3] This inhibition triggers a cascade of events, culminating in rapid, light-dependent oxidative damage to the plant cell membranes, leading to necrosis and death of susceptible plant species.[3][4] This guide provides a detailed examination of the molecular mechanism of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the involved biochemical and signaling pathways.

Primary Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

The primary molecular target of this compound is protoporphyrinogen oxidase (PPO), a flavoprotein located in the thylakoid and envelope membranes of plastids, as well as in the inner mitochondrial membrane.[2][5] PPO catalyzes the six-electron oxidation of protoporphyrinogen IX (Protogen IX) to form protoporphyrin IX (Proto IX), the final common precursor to both chlorophyll (B73375) and heme.[2][6]

This compound acts as a potent, non-covalent inhibitor of PPO.[7][8] By binding to the enzyme, it blocks the conversion of Protogen IX to Proto IX within the normal enzymatic pathway in the chloroplast.

Accumulation and Extrachloroplastic Oxidation of Protogen IX

The inhibition of PPO leads to the accumulation of its substrate, Protogen IX, within the chloroplast stroma.[6][9] This excess Protogen IX is then exported from the chloroplast into the cytoplasm.[6] In the cytoplasm, a non-enzymatic or plasma membrane-associated enzymatic oxidation of Protogen IX to Proto IX occurs.[6] This extrachloroplastic formation of Proto IX is the pivotal event in the herbicidal action.

Generation of Reactive Oxygen Species (ROS)

The newly formed Proto IX in the cytoplasm is a potent photosensitizer.[10] In the presence of light and molecular oxygen (O₂), Proto IX absorbs light energy and transfers it to O₂, generating highly reactive singlet oxygen (¹O₂).[2][11]

Proto IX + Light → ³Proto IX * ³Proto IX + ³O₂ → Proto IX + ¹O₂*

This production of singlet oxygen is the direct cause of cellular damage and is independent of photosynthetic electron transport.[2]

Oxidative Stress and Membrane Destruction

Singlet oxygen is a highly destructive reactive oxygen species that rapidly attacks cellular components, particularly the polyunsaturated fatty acids within cell membranes.[11] This initiates a chain reaction of lipid peroxidation, leading to:

-

Increased membrane permeability, causing leakage of cellular contents.[3]

-

Disruption of organelle function and eventual cell death.[3]

The visible symptoms on susceptible plants, such as a water-soaked appearance followed by rapid necrosis and "bronzing" of leaf tissue, are a direct consequence of this widespread membrane damage.[1][3] These symptoms can appear within hours of application, especially under high light conditions.[3]

Signaling Pathways and Secondary Effects

Beyond direct cellular damage, the singlet oxygen generated by this compound's action also functions as a signaling molecule, activating specific stress-response pathways that are distinct from those triggered by other ROS like superoxide (B77818) or hydrogen peroxide.[10][12]

Induction of Defense-Related Genes

Studies in soybean have shown that this compound treatment induces the expression of a range of defense-related genes.[13][14] This includes genes involved in:

-

Phytoalexin biosynthesis: Upregulation of isoflavone (B191592) synthase (IFS), chalcone (B49325) synthase (CHS), and chalcone reductase (CHR) genes, leading to the accumulation of isoflavone phytoalexins like glyceollin.[13][14]

-

Pathogenesis-Related (PR) Proteins: Induction of genes encoding PR proteins such as PR-1a, PR-5, and PR-10.[13][14]

This response suggests that the plant perceives the herbicide-induced oxidative stress as a pathogen attack, triggering a defensive response.

Programmed Cell Death (PCD)

The cell death induced by this compound exhibits features of programmed cell death (PCD). For instance, a homolog of the cell death marker gene, Hsr203j, is induced in this compound-treated soybean tissues, coinciding with the onset of cell death.[14]

Quantitative Data

The efficacy of this compound is dependent on the dose, the plant species' susceptibility, and environmental conditions. The following tables summarize quantitative data from dose-response studies.

Table 1: Dose-Response of this compound on Chickpea Genotypes and Various Weed Species. Data represents the effective dose (g a.i. ha⁻¹) required for 10% injury (ED₁₀) for the crop and 90% control (ED₉₀) for weeds, 35 days after treatment.

| Plant Species | Common Name | ED₁₀ (g a.i. ha⁻¹) | ED₉₀ (g a.i. ha⁻¹) | Selectivity Index (SI = ED₉₀ weed / ED₁₀ crop) |

| Cicer arietinum (BRS Cícero) | Chickpea | 129.5 | - | - |

| Tridax procumbens | Coat buttons | - | 28.5 | 0.22 |

| Amaranthus spinosus | Spiny amaranth | - | 29.8 | 0.23 |

| Alternanthera tenella | Carb white | - | 134.1 | 1.04 |

| Bidens pilosa | Hairy beggarticks | - | 293.6 | 2.27 |

| Data adapted from a study on chickpea tolerance.[1][15][16] A higher Selectivity Index indicates greater safety for the crop relative to the weed. |

Table 2: Absorption and Translocation of ¹⁴C-Lactofen in Chickpea Genotypes 168 Hours After Treatment.

| Chickpea Genotype | Total Absorption (%) | Translocation to Other Leaves (%) | Translocation to Roots (%) | Total Translocation (%) |

| BRS Toro | 94.6 | 1.3 | 0.6 | 1.8 |

| BRS Aleppo | 94.7 | 1.4 | 0.9 | 2.2 |

| BRS Kalifa | 93.0 | 1.3 | 0.8 | 2.1 |

| BRS Cícero | 88.1 | 1.3 | 0.5 | 1.8 |

| Data adapted from a study on chickpea tolerance, showing high absorption but very limited translocation.[15][16] |

Table 3: Comparative PPO Inhibition by Acifluorfen-methyl (a Diphenyl Ether Herbicide).

| Enzyme Source | Inhibition Type | Ki (nM) |

| Maize Etioplasts | Competitive | 1.0 |

| Maize Mitochondria | Competitive | 1.3 |

| Mouse Mitochondria | Competitive | 2.0 |

| Yeast Mitochondria | Mixed-Competitive | 7.0 |

| Data from a kinetic study on acifluorfen-methyl, demonstrating the potent competitive inhibition of PPO.[7] |

Experimental Protocols

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol outlines a method for determining the inhibitory effect of compounds like this compound on PPO activity using isolated plant chloroplasts and fluorometric detection.

1. Isolation of Chloroplasts: a. Homogenize fresh spinach leaves (50 g) in 150 mL of ice-cold extraction buffer (330 mM sorbitol, 50 mM Tricine-KOH pH 7.9, 2 mM EDTA, 1 mM MgCl₂, 0.1% BSA).[2] b. Filter the homogenate through four layers of cheesecloth and centrifuge at 2,500 x g for 1 min to pellet the chloroplasts.[2] c. Gently resuspend the pellet in a hypotonic buffer (e.g., 10 mM Tricine-KOH pH 7.9) to lyse the chloroplasts and release stromal/membrane fractions. d. Centrifuge at high speed (e.g., 100,000 x g) to pellet membranes. Resuspend the membrane pellet in an assay buffer. e. Determine protein concentration using the Bradford method.[2]

2. Preparation of Substrate (Protoporphyrinogen IX): a. Dissolve Protoporphyrin IX in 10 mM KOH containing 20% ethanol.[17] b. Reduce Proto IX to Protogen IX by adding sodium amalgam (Na/Hg) under an argon or nitrogen stream until the red fluorescence disappears under UV light.[2][17][18] c. Filter the colorless Protogen IX solution and store it under anaerobic conditions in the dark at -80°C or in liquid N₂.[2][17]

3. PPO Activity Assay: a. In a 96-well microplate, add the following to each well:

- Assay Buffer (e.g., 100 mM HEPES-KOH pH 7.5, 1 mM DTT, 0.5 mM EDTA).

- Plant protein extract (e.g., 50 µg protein).

- This compound or other inhibitor at various concentrations (dissolved in DMSO; ensure final DMSO concentration is <1%). b. Pre-incubate the plate at 37°C for 10 minutes in the dark.[18] c. Initiate the reaction by adding the Protogen IX substrate (final concentration ~5 µM). d. Immediately place the plate in a fluorescence microplate reader. Monitor the increase in fluorescence (Excitation: ~405-410 nm, Emission: ~630-640 nm) over time (e.g., 30 minutes) as Protogen IX is oxidized to the fluorescent Proto IX.[2][18] e. Calculate the rate of reaction from the linear portion of the fluorescence curve. Determine IC₅₀ values by plotting the percent inhibition against the log of the inhibitor concentration.

Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This protocol measures malondialdehyde (MDA), a secondary product of lipid peroxidation, as an indicator of oxidative stress.

1. Sample Preparation: a. Harvest plant tissue (e.g., 0.3 g fresh weight) from control and this compound-treated plants.[19] b. Homogenize the tissue in an ice-cold mortar and pestle with 3 mL of 0.5% (w/v) trichloroacetic acid (TCA).[19] c. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[19] d. Collect the supernatant for the TBARS reaction.

2. TBARS Reaction: a. Mix 1 mL of the supernatant with 3 mL of 0.5% (w/v) thiobarbituric acid (TBA) prepared in 20% TCA.[19] b. For a blank, mix 1 mL of 0.5% TCA with the TBA solution. c. Heat the mixture at 95°C for 30 minutes in a water bath.[20] d. Quickly cool the reaction tubes in an ice bath to stop the reaction. e. Centrifuge at 5,000 x g for 10 minutes to pellet any precipitate.[20]

3. Spectrophotometric Measurement: a. Measure the absorbance of the supernatant at 532 nm (for the MDA-TBA adduct) and 600 nm (for non-specific turbidity) using a spectrophotometer.[19][20] b. The concentration of MDA can be calculated using the Beer-Lambert law with an extinction coefficient (ε) of 155 mM⁻¹cm⁻¹.[19] c. Corrected MDA concentration (nmol/g FW) = [((A₅₃₂ - A₆₀₀) / 155000) * V_reaction * 10⁹] / V_extract * W_sample

- A₅₃₂ and A₆₀₀ are the absorbances.

- 155000 is the molar extinction coefficient in M⁻¹cm⁻¹.

- V_reaction is the total volume of the reaction mixture.

- V_extract is the volume of extract used.

- W_sample is the fresh weight of the tissue sample.

Mandatory Visualizations

Caption: Core mechanism of this compound action in plants.

Caption: Experimental workflow for a PPO inhibition assay.

Caption: Singlet oxygen signaling pathway in plants.

References

- 1. awsjournal.org [awsjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Overexpression of Plastidic Protoporphyrinogen IX Oxidase Leads to Resistance to the Diphenyl-Ether Herbicide Acifluorfen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dual plastid targeting of protoporphyrinogen oxidase 2 in Amaranthaceae promotes herbicide tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Protoporphyrinogen Oxidase as an Efficient Selection Marker for Agrobacterium tumefaciens-Mediated Transformation of Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rapid Induction of Distinct Stress Responses after the Release of Singlet Oxygen in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Plant competition cues activate a singlet oxygen signaling pathway in Arabidopsis thaliana [frontiersin.org]

- 13. The Diphenylether Herbicide this compound Induces Cell Death and Expression of Defense-Related Genes in Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The diphenylether herbicide this compound induces cell death and expression of defense-related genes in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound tolerance in commercial chickpea (Cicer arietinum l.) genotypes: the role of herbicide metabolism - Advances in Weed Science [awsjournal.org]

- 16. scielo.br [scielo.br]

- 17. A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 19. researchgate.net [researchgate.net]

- 20. thescipub.com [thescipub.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Lactofen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactofen is a selective diphenyl ether herbicide used for the post-emergence control of broadleaf weeds in various agricultural crops.[1][2] Its efficacy is derived from the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key component in the chlorophyll (B73375) and heme biosynthesis pathways in plants.[3][4][5] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and relevant experimental methodologies. The information is intended to support research, development, and analytical activities related to this compound.

Chemical Identity and Structure

This compound is chemically identified as (1-ethoxy-1-oxopropan-2-yl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate.[6] It is a complex ester of acifluorfen.[1][6]

| Identifier | Value |

| IUPAC Name | (1-ethoxy-1-oxopropan-2-yl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate[6] |

| CAS Number | 77501-63-4[1][6][7][8][9][10][11][12] |

| Molecular Formula | C₁₉H₁₅ClF₃NO₇[6][8][10][11][12][13] |

| Molecular Weight | 461.77 g/mol [1][8][12] |

| SMILES | CCOC(=O)C(C)OC(=O)c1cc(ccc1--INVALID-LINK--[O-])Oc2ccc(cc2Cl)C(F)(F)F[1] |

| InChI Key | CONWAEURSVPLRM-UHFFFAOYSA-N[12] |

Physicochemical Properties

This compound is a white crystalline solid in its technical form, though it may appear as a dark brown to tan solid in formulations.[6][7] A summary of its key physicochemical properties is presented below.

| Property | Value |

| Melting Point | 43.9 - 45.5 °C[1][7] |

| Boiling Point | 494.0 ± 45.0 °C (Predicted)[14] |

| Solubility in Water | 0.1 mg/L at 20 °C[1][7] |

| Solubility in Organic Solvents | Soluble in isopropanol, acetone, and xylene.[7] Slightly soluble in chloroform, ethyl acetate, and methanol.[14] |

| Vapor Pressure | 1.1 x 10⁻³ mPa at 25 °C[7] |

| Octanol-Water Partition Coefficient (log Kow) | 4.84[15] |

| Soil Adsorption Coefficient (Koc) | 10,000[5][7] |

Mechanism of Action and Signaling Pathway

This compound's herbicidal activity stems from its role as a protoporphyrinogen oxidase (PPO) inhibitor.[3][4][5] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which produces essential molecules like chlorophyll and heme.

Inhibition of PPO by this compound leads to a cascade of events:

-

Accumulation of Protoporphyrinogen IX: The blockage of PPO causes its substrate, protoporphyrinogen IX, to accumulate in the plant cells.

-

Oxidation to Protoporphyrin IX: The excess protoporphyrinogen IX moves from the stroma into the cytoplasm, where it is oxidized to protoporphyrin IX.

-

Generation of Reactive Oxygen Species (ROS): In the presence of light, protoporphyrin IX is a potent photosensitizer. It absorbs light energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).

-

Cellular Damage: Singlet oxygen and other reactive oxygen species (ROS) cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.[3][4] This manifests as necrosis and "bronzing" on the leaves of treated plants.[6][16]

Stability and Degradation

This compound is relatively stable under acidic to neutral conditions (pH 5-7).[7] However, it undergoes hydrolysis under alkaline conditions (pH 9 and above).[7] The primary degradation pathway in the environment is microbial activity, leading to the hydrolysis of the ester bond to form acifluorfen.[7]

Experimental Protocols

Detailed experimental protocols for the determination of this compound's physicochemical properties are based on established analytical methodologies.

Determination of Melting Point

Methodology: The melting point of technical grade this compound can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.

Determination of Solubility

Methodology: The solubility of this compound in water and organic solvents can be determined using the shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, acetone, xylene) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 20 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and analyzed by a validated HPLC method with a suitable detector (e.g., UV-Vis) to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound is used for quantification.

Determination of Octanol-Water Partition Coefficient (Kow)

Methodology: The log Kow can be determined using the shake-flask method.

-

System Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A small, known amount of this compound is dissolved in the n-octanol phase. This solution is then mixed with a known volume of the water phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of this compound between the two phases until equilibrium is reached.

-

Phase Separation: The funnel is allowed to stand until the n-octanol and water layers are clearly separated.

-

Quantification: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method, such as HPLC.

-

Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase. The logarithm of this value is reported as log Kow.

Conclusion

This technical guide has summarized the core chemical and physical properties of this compound, a widely used diphenyl ether herbicide. Understanding these properties, along with its mechanism of action as a PPO inhibitor, is crucial for its effective and safe use in agricultural applications, as well as for ongoing research into its environmental fate and potential for new applications. The provided methodologies offer a foundation for the analytical determination of its key characteristics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. usbio.net [usbio.net]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. Morphological and physiological alterations induced by this compound in soybean leaves are reduced with nitric oxide - Advances in Weed Science [awsjournal.org]

- 5. This compound | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 6. This compound | C19H15ClF3NO7 | CID 62276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 8. scbt.com [scbt.com]

- 9. This compound - CAS-Number 77501-63-4 - Order from Chemodex [chemodex.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. Agrochemicals,Herbicides, this compound [sunsagro.com]

- 12. 乳氟禾草灵 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 14. This compound CAS#: 77501-63-4 [m.chemicalbook.com]

- 15. This compound | CAS#:77501-63-4 | Chemsrc [chemsrc.com]

- 16. The Diphenylether Herbicide this compound Induces Cell Death and Expression of Defense-Related Genes in Soybean - PMC [pmc.ncbi.nlm.nih.gov]

The Disruptive Influence of Lactofen on Tetrapyrrole Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactofen, a diphenyl ether herbicide, exerts its phytotoxic effects by potently inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). This inhibition disrupts the penultimate step in both chlorophyll (B73375) and heme biosynthesis, leading to a cascade of events culminating in cellular damage. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its quantitative effects on these critical biosynthetic pathways. Detailed experimental protocols for key assays are provided, along with visual representations of the affected signaling pathways and experimental workflows, to support researchers in their investigation of this class of compounds.

Introduction

Chlorophylls and hemes are indispensable tetrapyrrole molecules essential for life. Chlorophylls are the primary pigments for photosynthesis in plants and algae, while hemes are crucial prosthetic groups in a vast array of proteins involved in oxygen transport, electron transfer, and catalysis in both plants and animals. The biosynthesis of these two vital molecules shares a common pathway until the insertion of a metal ion into the protoporphyrin IX ring. This compound and other diphenyl ether herbicides specifically target and inhibit protoporphyrinogen oxidase (PPO), the enzyme responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX, the immediate precursor to both chlorophyll and heme.

This guide will explore the biochemical consequences of PPO inhibition by this compound, presenting quantitative data on its effects, detailed methodologies for relevant experiments, and visual diagrams to elucidate the complex interactions within these biosynthetic pathways.

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase

This compound is a potent inhibitor of protoporphyrinogen oxidase (PPO), the last common enzyme in the biosynthesis of chlorophyll and heme.[1] PPO catalyzes the six-electron oxidation of protoporphyrinogen IX to protoporphyrin IX.[2] Inhibition of PPO by this compound leads to the accumulation of its substrate, protoporphyrinogen IX.[3] This accumulated protoporphyrinogen IX leaks from its site of synthesis in the plastids (in plants) or mitochondria into the cytoplasm.[3] In the cytoplasm, non-enzymatic oxidation of protoporphyrinogen IX to protoporphyrin IX occurs.[3]

Protoporphyrin IX is a potent photosensitizer.[3] When it accumulates in the cytoplasm and is exposed to light, it generates highly reactive singlet oxygen.[4] These reactive oxygen species cause rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes and ultimately, cell death.[5] This manifests as the characteristic "bronzing" and necrosis observed in plants treated with this compound.[4]

Quantitative Data on this compound's Effects

Table 1: Inhibition of Protoporphyrinogen Oxidase (PPO) by this compound

| Enzyme Source | IC50 Value | Reference |

| Human PPO | 25 nM | [6] |

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

While direct quantitative tables on the dose-dependent effects of this compound on chlorophyll and heme concentrations are not prevalent in the public literature, studies on soybean have shown that this compound application can lead to reduced plant height and leaf injury.[6][7] For instance, applications of 0.22 and 0.44 kg ai ha⁻¹ of this compound on soybeans resulted in 29% and 34% injury, respectively, four days after treatment.[7] Another study noted that while this compound caused temporary necrosis and chlorosis, it did not always result in a decrease in final grain yield, and in some cases, even led to an increase.[8]

Experimental Protocols

Measurement of Chlorophyll Content

This protocol describes the spectrophotometric determination of chlorophyll a and chlorophyll b content in plant tissue.

Materials:

-

80% (v/v) Acetone (B3395972)

-

Mortar and pestle

-

Quartz sand

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

-

Volumetric flasks

Procedure:

-

Harvest a known fresh weight of plant tissue (e.g., 0.5 g of leaf material).

-

Grind the tissue in a mortar and pestle with a small amount of quartz sand and 80% acetone.

-

Continue grinding until the tissue is thoroughly homogenized and the green pigments are extracted.

-

Quantitatively transfer the homogenate to a centrifuge tube.

-

Centrifuge the homogenate to pellet the solid debris.

-

Carefully decant the supernatant into a volumetric flask and adjust the volume with 80% acetone.

-

Measure the absorbance of the extract at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.

-

Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (for 80% acetone):

-

Chlorophyll a (mg/L) = 12.7(A663) - 2.69(A645)

-

Chlorophyll b (mg/L) = 22.9(A645) - 4.68(A663)

-

Total Chlorophyll (mg/L) = 20.2(A645) + 8.02(A663)

-

Assay for Heme Concentration

This protocol outlines a colorimetric method for the quantification of total heme in biological samples.

Materials:

-

Heme Assay Kit (commercially available)

-

Sample Lysis Buffer

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Cells: Homogenize or sonicate cell pellets in a suitable lysis buffer. Centrifuge to remove insoluble material.

-

Tissues: Homogenize tissue samples in an appropriate buffer. Centrifuge to clarify the homogenate.

-

-

Assay:

-

Follow the specific instructions provided with the commercial heme assay kit. Typically, this involves adding a reagent that converts heme to a colored product.

-

Incubate the samples with the reagent for the recommended time.

-

Measure the absorbance at the specified wavelength (often around 400 nm) using a microplate reader.

-

-

Quantification:

-

Generate a standard curve using the provided heme standards.

-

Determine the heme concentration in the samples by comparing their absorbance to the standard curve.

-

Protoporphyrinogen Oxidase (PPO) Activity Assay

This protocol describes a fluorometric assay to measure the activity of PPO by monitoring the formation of protoporphyrin IX.

Materials:

-

Protoporphyrinogen IX (substrate)

-

Assay Buffer (e.g., Tris-HCl with a detergent like Tween 20)

-

Fluorometer

-

Enzyme source (e.g., isolated mitochondria or chloroplasts)

-

This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Substrate Preparation: Prepare a fresh solution of protoporphyrinogen IX. This is often done by reducing protoporphyrin IX with sodium amalgam.

-

Enzyme Reaction:

-

In a microplate well or cuvette, combine the assay buffer and the enzyme extract.

-

To test for inhibition, pre-incubate the enzyme with various concentrations of this compound for a defined period.

-

Initiate the reaction by adding the protoporphyrinogen IX substrate.

-

-

Fluorescence Measurement:

-

Immediately begin monitoring the increase in fluorescence over time. Protoporphyrin IX has a characteristic fluorescence emission maximum around 630-635 nm when excited at approximately 405 nm.

-

-

Data Analysis:

-

Calculate the rate of the reaction from the linear portion of the fluorescence versus time plot.

-

To determine the IC50 value for this compound, plot the percentage of enzyme inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

-

HPLC Analysis of Porphyrins

This protocol provides a general method for the separation and quantification of porphyrins, including protoporphyrin IX, by high-performance liquid chromatography (HPLC).[9][10][11]

Materials:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase solvents (e.g., methanol, acetonitrile, ammonium (B1175870) acetate (B1210297) buffer)

-

Porphyrin standards (including protoporphyrin IX)

-

Extraction solvents (e.g., acetone, methanol, acidified solvents)

Procedure:

-

Sample Extraction:

-

Extract porphyrins from the biological sample (e.g., plant tissue, cell culture) using an appropriate solvent mixture.

-

Centrifuge the extract to remove debris and filter it before injection.

-

-

HPLC Separation:

-

Inject the extracted sample onto the C18 column.

-

Elute the porphyrins using a gradient of the mobile phase solvents. The specific gradient will depend on the porphyrins of interest and the column used.

-

-

Detection and Quantification:

-

Detect the eluting porphyrins using a fluorescence detector set to the appropriate excitation and emission wavelengths for each porphyrin (for protoporphyrin IX, excitation ~405 nm, emission ~635 nm).

-

Identify and quantify the porphyrins by comparing their retention times and peak areas to those of the known standards.

-

Signaling Pathways and Experimental Workflows

Chlorophyll and Heme Biosynthesis Pathway

The following diagram illustrates the shared biosynthetic pathway leading to chlorophyll and heme, highlighting the point of inhibition by this compound.

Caption: this compound inhibits PPO, blocking protoporphyrin IX synthesis.

Experimental Workflow for Assessing this compound's Impact

The following diagram outlines a typical experimental workflow to investigate the effects of this compound on chlorophyll and heme biosynthesis.

Caption: Workflow for studying this compound's effects on tetrapyrroles.

Conclusion

This compound is a highly effective inhibitor of protoporphyrinogen oxidase, a critical enzyme in the biosynthesis of both chlorophyll and heme. Its mode of action, leading to the accumulation of the phototoxic protoporphyrin IX, is well-established. This technical guide provides researchers with the foundational knowledge, quantitative data, and detailed experimental protocols necessary to further investigate the intricate effects of this compound and other PPO inhibitors. The provided diagrams offer a clear visualization of the affected pathways and a logical framework for designing and executing relevant experiments. A deeper understanding of these mechanisms is crucial for the development of new herbicides, the management of herbicide resistance, and potentially for therapeutic applications targeting porphyrin metabolism.

References

- 1. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tissue and cellular localization of acifluorfen-induced porphyrins in cucumber cotyledons [agris.fao.org]

- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 4. The Diphenylether Herbicide this compound Induces Cell Death and Expression of Defense-Related Genes in Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Morphological and physiological alterations induced by this compound in soybean leaves are reduced with nitric oxide - Advances in Weed Science [awsjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. HPLC methods for analysis of porphyrins in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Lactofen-Induced Singlet Oxygen Generation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactofen, a diphenyl ether herbicide, is a potent inducer of singlet oxygen (¹O₂) in susceptible plant species. Its mode of action involves the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), leading to the accumulation of the photosensitizer protoporphyrin IX (Proto IX). In the presence of light and molecular oxygen, Proto IX efficiently generates ¹O₂, a highly reactive oxygen species that initiates a cascade of oxidative damage, ultimately resulting in cell death. This technical guide provides an in-depth overview of the core mechanisms, experimental quantification, and cellular consequences of this compound-induced singlet oxygen generation. Detailed experimental protocols and visual representations of the key pathways are included to facilitate further research and application in relevant fields.

Mechanism of Action: From PPO Inhibition to Oxidative Stress

This compound's herbicidal activity is initiated by its binding to and inhibition of protoporphyrinogen oxidase (PPO, EC 1.3.3.4), a key enzyme in the tetrapyrrole biosynthesis pathway.[1][2] This pathway is crucial for the synthesis of essential molecules like chlorophylls (B1240455) and hemes.

1.1. Inhibition of Protoporphyrinogen Oxidase (PPO)

This compound acts as a competitive inhibitor of PPO, preventing the oxidation of its substrate, protoporphyrinogen IX (Protogen IX), to protoporphyrin IX (Proto IX).[1][3] This inhibition leads to the accumulation of Protogen IX within the plastids.

1.2. Accumulation and Extrusion of Protoporphyrinogen IX

The excess Protogen IX is unable to be processed further down the tetrapyrrole pathway and is subsequently exported from the plastids into the cytoplasm.[1][3]

1.3. Oxidation to Protoporphyrin IX

In the cytoplasm, the accumulated Protogen IX is rapidly oxidized to Proto IX by peroxidases located in the plasma membrane, which are insensitive to this compound.[3]

1.4. Photosensitization and Singlet Oxygen Generation

Protoporphyrin IX is a highly effective photosensitizer.[1][4] Upon absorption of light energy, Proto IX transitions to an excited triplet state. This excited state can then transfer its energy to ground-state molecular oxygen (³O₂), converting it to the highly reactive singlet oxygen (¹O₂).[5][6]

1.5. Oxidative Damage and Cell Death

Singlet oxygen is a potent oxidizing agent that can react with a wide range of cellular components, including lipids, proteins, and nucleic acids.[7] The primary targets are the unsaturated fatty acids in cellular membranes, leading to a chain reaction of lipid peroxidation.[8] This widespread membrane damage disrupts cellular integrity, causing leakage of cellular contents and ultimately leading to rapid cell death, observed as necrosis and "bronzing" in treated plant tissues.[9][10]

Quantitative Data

The efficiency of singlet oxygen generation by a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that result in the formation of singlet oxygen.

| Photosensitizer | Solvent/Environment | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |

| Protoporphyrin IX (PpIX) | Ethanol | 0.53 - 0.77 | [11][12] |

| Protoporphyrin IX (PpIX) | Acetone (B3395972) | Not specified, but signal detected | [4] |

| Protoporphyrin IX (PpIX) | Bovine Serum Albumin (BSA) | Not specified, but signal detected | [4] |

| Hematoporphyrin IX (Hp9) | Various Solvents | 0.44 - 0.85 | [13] |

| Protoporphyrin IX (PpIX) lipid | Not specified | 0.87 | [12] |

Experimental Protocols

3.1. Quantification of Protoporphyrin IX Accumulation in Plant Tissue (HPLC Method)

This protocol is adapted for the extraction and quantification of Proto IX from plant tissues treated with diphenylether herbicides.[9][13]

Materials:

-

Plant tissue (e.g., soybean leaves)

-

Methanol

-

Acetone

-

0.1 N NaOH

-

1 M Acetic acid

-

2-Butanone (B6335102) peroxide

-

Liquid nitrogen

-

Centrifuge

-

HPLC system with a C18 reverse-phase column and a fluorescence detector (Excitation: ~405 nm, Emission: ~625 nm)

-

Protoporphyrin IX standard

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Grind 100 mg of frozen tissue to a fine powder.

-

Homogenize the powder in 1 mL of an extraction solution of methanol:acetone:0.1 N NaOH (9:10:1, v/v/v).

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube.

-

To oxidize any remaining protoporphyrinogen IX to protoporphyrin IX, add 25 µL of 1 M acetic acid and 25 µL of 2-butanone peroxide per milliliter of extract.

-

Add an equal volume of hexane and vortex to partition lipids into the hexane phase. Centrifuge at 4,000 rpm for 5 minutes at 4°C.

-

Carefully remove the upper hexane layer. The tetrapyrroles will remain in the lower acetone phase.

-

Filter the extract through a 0.22 µm syringe filter.

-

Inject the filtered sample into the HPLC system.

-

Separate porphyrins using a C18 column with a suitable gradient of mobile phases (e.g., a gradient of 0.1% aqueous ammonia (B1221849) and 0.1% ammonium (B1175870) in acetonitrile).[2]

-

Detect and quantify Proto IX using a fluorescence detector set to an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 625 nm.[9]

-

Calculate the concentration of Proto IX by comparing the peak area to a standard curve generated with known concentrations of a Proto IX standard.

3.2. Detection of Singlet Oxygen using Singlet Oxygen Sensor Green (SOSG)

This protocol describes the use of the fluorescent probe Singlet Oxygen Sensor Green (SOSG) for the in vivo or in vitro detection of singlet oxygen.[14][15]

Materials:

-

Singlet Oxygen Sensor Green (SOSG) reagent

-

Methanol (for stock solution)

-

Appropriate buffer for the experimental system (e.g., phosphate-buffered saline)

-

Fluorometer or fluorescence microscope with appropriate filter sets (Excitation: ~504 nm, Emission: ~525 nm)

Procedure:

-

Prepare a stock solution of SOSG (e.g., 5 mM) in methanol. Store protected from light at -20°C.

-

Dilute the SOSG stock solution to the desired working concentration (typically 1-10 µM) in the experimental buffer immediately before use.

-

For in vivo plant studies, infiltrate the plant tissue with the SOSG working solution. For cell culture studies, add the SOSG working solution to the cell media.

-

Incubate the samples with SOSG for an appropriate time to allow for probe uptake (e.g., 20-30 minutes).

-

Induce singlet oxygen production (e.g., by treating with this compound and exposing to light).

-

Measure the fluorescence intensity at an emission wavelength of ~525 nm using an excitation wavelength of ~504 nm. An increase in fluorescence indicates the presence of singlet oxygen.

-

Include appropriate controls, such as samples without the inducer of singlet oxygen and samples with a known singlet oxygen quencher (e.g., sodium azide), to confirm the specificity of the signal.

3.3. Detection of Singlet Oxygen using Electron Paramagnetic Resonance (EPR) Spectroscopy

This protocol outlines the use of EPR spectroscopy with the spin trap 2,2,6,6-tetramethylpiperidine (B32323) (TEMP) to detect singlet oxygen.[2][16][17]

Materials:

-

EPR spectrometer

-

Spin trap: 2,2,6,6-tetramethylpiperidine (TEMP) or its hydroxylated derivative 4-hydroxy-2,2,6,6-tetramethylpiperidine (TEMP-OH) for aqueous systems.

-

Experimental sample (e.g., isolated thylakoids, cell suspension)

-

Appropriate buffer

Procedure:

-

Prepare a stock solution of the spin trap (e.g., 50 mM TEMP in a suitable solvent).

-

Add the spin trap to the experimental sample to a final concentration that does not interfere with the biological system but is sufficient for trapping (concentration to be optimized).

-

Transfer the sample to a suitable EPR flat cell or capillary tube.

-

Record a baseline EPR spectrum in the dark.

-

Initiate singlet oxygen production (e.g., by illuminating the this compound-treated sample).

-

Record EPR spectra at various time points during the singlet oxygen generation.

-

The reaction of TEMP with singlet oxygen forms the stable nitroxide radical TEMPO, which produces a characteristic triplet EPR signal.

-

Quantify the amount of singlet oxygen produced by measuring the intensity of the TEMPO signal.

3.4. Measurement of Lipid Peroxidation (TBA Method)

This protocol measures the level of malondialdehyde (MDA), a secondary product of lipid peroxidation, using the thiobarbituric acid (TBA) reaction.[8][18]

Materials:

-

Plant tissue

-

0.1% (w/v) Trichloroacetic acid (TCA)

-

20% (w/v) Trichloroacetic acid (TCA)

-

0.5% (w/v) Thiobarbituric acid (TBA) in 20% TCA

-

Centrifuge

-

Spectrophotometer

-

Water bath (95°C)

Procedure:

-

Homogenize 0.1 g of plant tissue in 0.5 mL of 0.1% TCA.

-

Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

-

Take 0.5 mL of the supernatant and mix it with 1.5 mL of 0.5% TBA in 20% TCA.

-

Incubate the mixture in a water bath at 95°C for 25 minutes.

-

Stop the reaction by placing the tubes on ice.

-

If the solution is not clear, centrifuge at 15,000 x g for 5 minutes.

-

Measure the absorbance of the supernatant at 532 nm and 600 nm.

-

Subtract the absorbance at 600 nm (for non-specific turbidity) from the absorbance at 532 nm.

-

Calculate the concentration of the MDA-TBA adduct using the Lambert-Beer law with an extinction coefficient (ε) of 155 mM⁻¹cm⁻¹.

-

Express the results as µmols of MDA per gram of fresh weight (FW).

Visualizations

Signaling Pathways and Workflows

References

- 1. Antioxidant enzymatic activities and profiling of gene expression associated with organophosphate stress tolerance in Solanum melongena L.cv. Longai - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of protoporphyrin IX and magnesium protoporphyrin IX in Arabidopsis thaliana and Camellia sinensis using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 4. Comparison of RNA-Seq and Microarray Gene Expression Platforms for the Toxicogenomic Evaluation of Liver From Short-Term Rat Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] Microarray analysis of gene expression in medicinal plant research. | Semantic Scholar [semanticscholar.org]

- 7. scielo.br [scielo.br]

- 8. [Automated HPLC method for determining zinc protoporphyrin IX and protoporphyrin IX in erythrocytes of workers exposed to lead] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overexpression of Plastidic Protoporphyrinogen IX Oxidase Leads to Resistance to the Diphenyl-Ether Herbicide Acifluorfen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protoporphyrin IX Content Correlates with Activity of Photobleaching Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Microarray and RNA-seq Expression Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alterations of antioxidant enzyme expression in response to hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of diphenyl ether herbicides on oxidation of protoporphyrinogen to protoporphyrin in organellar and plasma membrane enriched fractions of barley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The analysis of changes in antioxidant enzyme activity and gene expression caused by lead contamination in Azolla caroliniana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparing RNA‐Seq and microarray gene expression data in two zones of the Arabidopsis root apex relevant to spaceflight - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactofen, a diphenyl ether herbicide, is recognized for its role in inducing defense mechanisms in plants, notably in soybean (Glycine max). Its primary mode of action involves the inhibition of the protoporphyrinogen (B1215707) oxidase (PROTOX) enzyme, a key component in the chlorophyll (B73375) and heme biosynthesis pathways. This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates singlet oxygen (¹O₂), a highly reactive oxygen species (ROS). The subsequent oxidative stress triggers a cascade of downstream events, including localized cell death and the activation of a suite of defense-related genes. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's activity, focusing on the induction of plant defense genes. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Introduction

While primarily utilized as a herbicide, this compound has demonstrated a secondary capacity to enhance disease resistance in tolerant plant species like soybean. This phenomenon is attributed to its ability to act as an abiotic elicitor of plant defense responses, mimicking aspects of a hypersensitive response (HR) typically associated with pathogen attack. The generation of singlet oxygen is a critical initiating event, leading to lipid peroxidation, membrane damage, and the production of signaling molecules that activate downstream defense pathways. This guide delves into the specifics of this induction, providing researchers with a comprehensive resource on this compound's role as a modulator of plant immunity.

Mechanism of Action and Signaling Pathway

This compound's induction of defense genes is a multi-step process initiated by the inhibition of the PROTOX enzyme. This leads to the accumulation of protoporphyrinogen IX, which auto-oxidizes to form protoporphyrin IX. In the presence of light, protoporphyrin IX acts as a photosensitizer, transferring energy to molecular oxygen to produce singlet oxygen.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling cascade initiated by this compound.

Caption: this compound-induced signaling pathway leading to plant defense gene activation.

Quantitative Data on Gene and Metabolite Induction

This compound treatment leads to a significant upregulation of various defense-related genes and the accumulation of secondary metabolites. The following tables summarize the quantitative findings from studies on soybean.

Table 1: this compound-Induced Gene Expression in Soybean Cotyledons

| Gene | Function in Defense | Treatment | Time Point | Fold Change (approx.) | Reference |

| Chalcone Synthase (CHS) | Phenylpropanoid pathway, flavonoid biosynthesis | 300 µM this compound | 8-48 h | Strong up-regulation | [1][2] |

| Chalcone Reductase (CHR) | Phenylpropanoid pathway, isoflavonoid (B1168493) biosynthesis | 300 µM this compound | 8-48 h | Strong up-regulation | [1][2] |

| Isoflavone Synthase (IFS) | Key enzyme in isoflavonoid biosynthesis | 300 µM this compound | 16-24 h | Significant up-regulation | [1][2] |

| PR-1a | Pathogenesis-Related Protein | 300 µM this compound | 24-48 h | Late induction | [1][2] |

| PR-5 | Pathogenesis-Related Protein (thaumatin-like) | 300 µM this compound | 24-48 h | Strong activation | [1] |

| PR-10 | Pathogenesis-Related Protein | 300 µM this compound | 24-48 h | Late induction | [1][2] |

| Hsr203j homolog | Cell death marker | 300 µM this compound | 16-24 h | Induced expression | [1][2] |

Table 2: this compound-Induced Isoflavone Accumulation in Soybean

| Isoflavone | Location | Treatment | Observation | Reference |

| Daidzein & conjugates | Cotyledons | This compound | Large accumulation | [3] |

| Formononetin | Cotyledons | This compound | Large accumulation | [3] |

| Glycitein aglycones | Cotyledons | This compound | Large accumulation | [3] |

| Genistein malonyl-glucosyl conjugate | Leaves | This compound | Predominant induced isoflavone | [3] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide protocols for key experiments cited in the study of this compound's effects on plant defense.

Plant Material and this compound Treatment

This protocol describes the preparation of soybean cotyledons for this compound treatment.

Caption: Experimental workflow for this compound treatment of soybean cotyledons.

Cell Death Assay

This protocol outlines the procedure for quantifying this compound-induced cell death.[1]

-

Treatment: Treat snapped soybean cotyledons with a range of this compound concentrations (e.g., 12 µM to 3 mM) and a water control.

-

Staining: At various time points post-treatment, stain the cotyledons with Evan's Blue, a vital stain that penetrates cells with compromised membranes.

-

Microscopy: Observe the stained tissues under a light microscope.

-

Quantification: Capture digital images and use image analysis software (e.g., Assess Software) to quantify the percentage of the treated surface showing blue staining (indicating cell death) or "bronzing".[1]

-

Autofluorescence: To observe cellular autofluorescence, use a fluorescence microscope with appropriate filters (e.g., blue excitation filter, 450–490 nm).[1]

Northern Blot Analysis for Gene Expression

This protocol details the steps for analyzing the expression of defense-related genes.

-

RNA Extraction: Extract total RNA from harvested soybean cotyledon tissues (proximal and distal sections) using a standard protocol (e.g., TRIzol method).

-

RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

-

Gel Electrophoresis: Separate the RNA samples (e.g., 10-20 µg per lane) on a denaturing agarose (B213101) gel (containing formaldehyde).

-

Blotting: Transfer the separated RNA from the gel to a nylon membrane (e.g., Hybond-N+) via capillary action.

-

Probe Labeling: Prepare gene-specific DNA probes (e.g., for CHS, IFS, PR-1a) and label them with a radioactive isotope (e.g., ³²P) or a non-radioactive label.

-

Hybridization: Pre-hybridize the membrane to block non-specific binding sites, then hybridize with the labeled probe overnight at a specific temperature (e.g., 42°C).

-

Washing: Wash the membrane under stringent conditions to remove unbound probe.

-

Detection: Expose the membrane to X-ray film (for radioactive probes) or use a chemiluminescent detection system to visualize the bands corresponding to the target mRNA.

-

Normalization: To ensure equal loading of RNA, stain the gel with ethidium (B1194527) bromide before blotting or probe the membrane with a housekeeping gene (e.g., actin or ubiquitin).

High-Performance Liquid Chromatography (HPLC) for Isoflavone Analysis

This protocol outlines the procedure for quantifying isoflavone levels.

-

Sample Preparation: Freeze-dry and grind the harvested soybean tissue.

-

Extraction: Extract isoflavones from the powdered tissue using a suitable solvent (e.g., 80% methanol) with sonication or shaking.

-

Centrifugation and Filtration: Centrifuge the extract to pellet solid debris and filter the supernatant through a 0.22 µm filter.

-

HPLC Analysis:

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase: Employ a gradient of two solvents, typically acetonitrile (B52724) and acidified water (e.g., with 0.1% acetic acid).

-

Detection: Monitor the eluate using a UV detector at a wavelength of approximately 260 nm.

-

-

Quantification: Identify and quantify the different isoflavones by comparing their retention times and peak areas to those of known standards.

Conclusion

This compound serves as a valuable tool for studying the induction of plant defense responses. Its well-defined mode of action, initiating with PROTOX inhibition and leading to singlet oxygen-mediated signaling, provides a clear model for investigating the downstream molecular events that culminate in enhanced disease resistance. The upregulation of key genes in the phenylpropanoid pathway and the accumulation of defense-related metabolites like isoflavones underscore its role as a potent elicitor. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals in plant science and drug development to further explore the intricate network of plant defense signaling and to potentially harness these mechanisms for crop improvement and the discovery of novel bioactive compounds. Further research is warranted to fully elucidate the signaling components downstream of singlet oxygen and to explore the potential for synergistic effects with other defense elicitors.

References

- 1. The Diphenylether Herbicide this compound Induces Cell Death and Expression of Defense-Related Genes in Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The diphenylether herbicide this compound induces cell death and expression of defense-related genes in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces isoflavone accumulation and glyceollin elicitation competency in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Lactofen for Non-target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the herbicide Lactofen concerning non-target organisms. The information is compiled from publicly available data to assist in environmental risk assessment and further research. This document summarizes key toxicological endpoints, outlines standard experimental protocols, and visualizes relevant scientific workflows.

Executive Summary

This compound, a diphenyl ether herbicide, is utilized for the post-emergence control of broadleaf weeds. While effective in its agricultural application, understanding its potential impact on non-target organisms is crucial for a complete environmental safety assessment. This guide synthesizes acute and chronic toxicity data for a range of non-target species, including aquatic organisms, birds, and terrestrial invertebrates. The data indicates that this compound's toxicity varies significantly across different species and formulations. It is characterized as highly toxic to fish and moderately to highly toxic to aquatic invertebrates.[1] In contrast, it demonstrates low toxicity to avian species and honeybees.[1][2] Information on the direct toxicity to soil microorganisms is limited, although this compound is known to be degraded by microbial activity in the soil.[2]

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity data for this compound across various non-target organisms.

Aquatic Organisms

This compound exhibits high toxicity to fish and aquatic invertebrates, with the formulated product often showing higher toxicity than the technical grade product, potentially due to increased bioavailability.[2]

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

| Species | Common Name | Test Type | Endpoint | Value (mg/L) | Formulation | Reference |

| Lepomis macrochirus | Bluegill Sunfish | 96-hour Acute | LC50 | 0.49 | Formulated (Cobra) | [2] |

| Oncorhynchus mykiss | Rainbow Trout | 96-hour Acute | LC50 | >0.85 | Formulated (Cobra) | [2] |

| Daphnia magna | Water Flea | 48-hour Acute | LC50 | 2.0 | Technical | [2] |

| Daphnia magna | Water Flea | 48-hour Acute | LC50 | 5.1 | Formulated (Cobra) | [2] |

| Daphnia magna | Water Flea | 48-hour Acute | EC50 | >0.003 | Not Specified | [3] |

| Danio rerio | Zebrafish | 96-hour Acute | LC50 | >1 | Not Specified | [3] |

| Pseudokirchneriella subcapitata | Green Algae | 5-day | EC50 | 0.0049 | Not Specified | [3] |

| Sheepshead Minnow | - | Early Life Stage | MATC | >0.78 <1.6 ppm | Not Specified | [1] |

LC50: Lethal Concentration for 50% of the test population. EC50: Effect Concentration for 50% of the test population. MATC: Maximum Acceptable Toxicant Concentration.

A study on the enantiomers of this compound and its metabolite desethyl this compound on Daphnia magna revealed enantioselective toxicity. The R-(-)-lactofen enantiomer (LC50 = 0.378 µg/mL) was found to be significantly more toxic than the S-(+)-lactofen enantiomer (LC50 = 17.689 µg/mL).[4]

This compound has a potential to bioconcentrate in fish, with a reported whole-body bioconcentration factor of 380X after a 30-day exposure. However, depuration was observed to be rapid, with 58% eliminated within the first day and almost complete elimination within 14 days.[2]

Avian Species

This compound is considered to be practically non-toxic to birds based on acute oral and dietary studies.[1][2]

Table 2: Acute Toxicity of this compound to Avian Species

| Species | Common Name | Test Type | Endpoint | Value (mg/kg) | Formulation | Reference |

| Colinus virginianus | Bobwhite Quail | Acute Oral | LD50 | >2,510 | Technical | [2] |

| Anas platyrhynchos | Mallard Duck | 8-day Dietary | LC50 | >5,620 ppm | Technical | [2] |

| Bobwhite Quail | - | 8-day Dietary | LC50 | >5,620 ppm | Technical | [2] |

LD50: Lethal Dose for 50% of the test population. LC50: Lethal Concentration for 50% of the test population.

Terrestrial Invertebrates

Table 3: Acute Toxicity of this compound to Terrestrial Invertebrates

| Species | Common Name | Test Type | Endpoint | Value | Formulation | Reference |

| Apis mellifera | Honeybee | Acute Contact | LD50 | >160 µ g/bee | Technical | [2] |

| Eisenia fetida | Earthworm | 14-day Acute | NOEC | ~1000 mg/kg soil | Not Specified | |

| Eisenia fetida | Earthworm | 14-day Acute | LOEC | >1000 mg/kg soil | Not Specified |

LD50: Lethal Dose for 50% of the test population. NOEC: No Observed Effect Concentration. LOEC: Lowest Observed Effect Concentration.

Experimental Protocols

The following sections describe the general methodologies for the key toxicological experiments cited. These are based on standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), as specific protocol details for the this compound studies were not fully available in the reviewed literature.

Aquatic Toxicity Testing

3.1.1 Fish Acute Toxicity Test (Based on OECD 203)

-

Objective: To determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

-

Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) for cold water fish and Bluegill Sunfish (Lepomis macrochirus) for warm water fish.

-

Methodology:

-

Test Solutions: A geometric series of at least five concentrations of the test substance and a control are prepared.

-

Exposure: Fish are introduced into the test chambers containing the test solutions. The test is typically conducted under static, semi-static, or flow-through conditions.

-

Duration: 96 hours.

-

Observations: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Water Quality: Parameters such as temperature, pH, and dissolved oxygen are monitored throughout the test.

-

Data Analysis: The LC50 and its 95% confidence limits are calculated at each observation time.

-

3.1.2 Aquatic Invertebrate Acute Toxicity Test (Based on OECD 202)

-

Objective: To determine the median effective concentration (EC50) for immobilization of Daphnia magna.

-

Test Organisms: Daphnia magna, less than 24 hours old.

-

Methodology:

-

Test Solutions: A range of concentrations of the test substance and a control are prepared in a suitable medium.

-

Exposure: Daphnids are exposed to the test solutions for 48 hours.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Test Conditions: The test is conducted in the dark at a constant temperature.

-

Data Analysis: The EC50 for immobilization is calculated at 24 and 48 hours.

-

Avian Toxicity Testing

3.2.1 Avian Acute Oral Toxicity Test (Based on OECD 223/EPA OCSPP 850.2100)

-

Objective: To determine the acute oral median lethal dose (LD50) of a substance.

-

Test Organisms: Typically Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).

-

Methodology:

-

Dosing: A single oral dose of the test substance is administered to the birds, usually via gavage. A control group receives the vehicle only.

-

Dose Levels: A limit test at a high dose (e.g., 2000 mg/kg) or a definitive test with multiple dose levels is conducted.

-

Observation Period: Birds are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days.

-

Measurements: Body weight is recorded at the beginning and end of the study. Food consumption may also be monitored.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

-

3.2.2 Avian Dietary Toxicity Test (Based on OECD 205/EPA OCSPP 850.2200)

-

Objective: To determine the subacute dietary median lethal concentration (LC50).

-

Test Organisms: Young birds, typically Bobwhite Quail or Mallard Duck.

-

Methodology:

-

Diet Preparation: The test substance is mixed into the diet at various concentrations.

-

Exposure Period: Birds are fed the treated diet for five days.

-

Recovery Period: This is followed by a three-day observation period with a normal diet.

-

Observations: Mortality, signs of toxicity, and food consumption are recorded daily. Body weight is measured at the start and end of the exposure and recovery periods.

-

Data Analysis: The LC50 is determined based on the mortality data from the 8-day period.

-

Terrestrial Invertebrate Toxicity Testing

3.3.1 Honeybee Acute Contact Toxicity Test (Based on OECD 214)

-

Objective: To determine the acute contact LD50 for honeybees.

-

Test Organisms: Young adult worker honeybees (Apis mellifera).

-

Methodology:

-

Application: A single dose of the test substance, dissolved in a suitable solvent, is applied topically to the dorsal thorax of each bee.

-

Dose Levels: A range of dose levels is tested, along with a control group treated with the solvent only.

-

Exposure: After dosing, bees are kept in cages with access to a sucrose (B13894) solution.

-

Observation Period: Mortality is recorded at 4, 24, and 48 hours. The observation period may be extended if necessary.

-

Data Analysis: The LD50 is calculated at each observation point.

-

3.3.2 Earthworm Acute Toxicity Test (Based on OECD 207)

-